molecular formula C18H10ClN3O5 B246232 N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-5-nitro-2-furamide

N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-5-nitro-2-furamide

Cat. No. B246232
M. Wt: 383.7 g/mol
InChI Key: PZJFUOTVNHCYNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-5-nitro-2-furamide, also known as Furamidine, is a synthetic compound that has been studied for its potential as an antiprotozoal agent. Furamidine belongs to the family of furamidine analogs, which have been found to exhibit potent antiparasitic activity against a range of protozoan parasites.

Mechanism of Action

The exact mechanism of action of N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-5-nitro-2-furamide is not fully understood. However, it is believed to act by inhibiting the activity of a key enzyme called topoisomerase II, which is involved in DNA replication and repair. By inhibiting this enzyme, N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-5-nitro-2-furamide can prevent the growth and replication of protozoan parasites.
Biochemical and Physiological Effects:
N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-5-nitro-2-furamide has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the growth and replication of protozoan parasites, as well as to induce apoptosis (programmed cell death) in these parasites. N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-5-nitro-2-furamide has also been found to have anti-inflammatory and immunomodulatory effects, which may be useful in the treatment of certain diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-5-nitro-2-furamide as an experimental tool is its potent antiprotozoal activity. This makes it useful for studying the biology and pathogenesis of protozoan parasites. However, N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-5-nitro-2-furamide also has several limitations. It is a highly toxic compound, and its use in laboratory experiments requires careful handling and disposal. In addition, N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-5-nitro-2-furamide has limited solubility in water, which can make it difficult to use in certain experimental systems.

Future Directions

There are several potential future directions for research on N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-5-nitro-2-furamide. One area of interest is the development of N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-5-nitro-2-furamide analogs with improved activity and selectivity against specific protozoan parasites. Another area of interest is the use of N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-5-nitro-2-furamide as a tool for studying the biology and pathogenesis of protozoan parasites, including the mechanisms of drug resistance. Finally, there is potential for the use of N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-5-nitro-2-furamide in the development of new therapies for protozoan parasitic diseases, either as a standalone drug or in combination with other compounds.

Synthesis Methods

The synthesis of N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-5-nitro-2-furamide is a complex process that involves several steps. The starting materials are 5-nitro-2-furaldehyde and 5-chloro-2-aminobenzoxazole, which are reacted in the presence of various reagents and catalysts to form the final product.

Scientific Research Applications

N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-5-nitro-2-furamide has been extensively studied for its potential as an antiprotozoal agent. It has been found to exhibit potent activity against a range of protozoan parasites, including Trypanosoma brucei, the causative agent of African sleeping sickness. N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-5-nitro-2-furamide has also shown activity against Leishmania parasites, which cause a range of diseases collectively known as leishmaniasis.

properties

Molecular Formula

C18H10ClN3O5

Molecular Weight

383.7 g/mol

IUPAC Name

N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide

InChI

InChI=1S/C18H10ClN3O5/c19-11-4-5-14-13(9-11)21-18(27-14)10-2-1-3-12(8-10)20-17(23)15-6-7-16(26-15)22(24)25/h1-9H,(H,20,23)

InChI Key

PZJFUOTVNHCYNX-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC=C(O2)[N+](=O)[O-])C3=NC4=C(O3)C=CC(=C4)Cl

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC=C(O2)[N+](=O)[O-])C3=NC4=C(O3)C=CC(=C4)Cl

Origin of Product

United States

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